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Compound of Interest

Compound Name: Enkephalin, dehydro-ala(3)-

Cat. No.: B15437039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the opioid receptor selectivity of various ΔAla-

enkephalin analogs. The information presented is collated from multiple studies to offer a

comprehensive overview supported by experimental data. This document is intended to assist

researchers in selecting appropriate analogs for their studies and to provide context for the

development of new opioid receptor-targeted therapeutics.

Introduction to ΔAla-Enkephalin Analogs
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.

However, their therapeutic potential is limited by their rapid degradation in vivo. The substitution

of the glycine at position 2 with a D-alanine residue ([D-Ala2]) was a key modification to create

more stable analogs. These ΔAla-enkephalin analogs have been instrumental in the study of

opioid receptor pharmacology. Their selectivity towards the different opioid receptor subtypes—

mu (µ), delta (δ), and kappa (κ)—is a critical determinant of their pharmacological profile. This

guide focuses on the validation of this selectivity through binding affinity and functional potency

data.

Comparative Analysis of Receptor Selectivity
The selectivity of ΔAla-enkephalin analogs is determined by their relative affinity and functional

potency at the µ, δ, and κ opioid receptors. The following tables summarize the available

quantitative data from various studies. It is important to note that experimental conditions can
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vary between studies, which may influence the absolute values. Therefore, the data should be

used for comparative purposes.

Table 1: Opioid Receptor Binding Affinities (Ki) of ΔAla-
Enkephalin Analogs

Analog
µ-Opioid
Receptor (Ki,
nM)

δ-Opioid
Receptor (Ki,
nM)

κ-Opioid
Receptor (Ki,
nM)

Reference

[D-Ala2, Met5]-

enkephalinamide

(DAMEA)

Binds with high

affinity

Lower affinity

than µ
Negligible affinity [1]

[D-Ala2, D-

Leu5]-enkephalin

(DADLE)

High affinity High affinity Low affinity [2][3]

[D-Ala2,

NMePhe4, Gly-

ol5]-enkephalin

(DAMGO)

Sub-nanomolar

affinity (highly

selective)

Low affinity Low affinity [4][5]

Tyr-D-Ala-Gly-

Phe-Cys(S-

farnesyl)

Increased affinity

for µ and δ

Increased affinity

for µ and δ
Not reported [6]

Tyr-c[D-A2bu-

Gly-Phe-

Asp(NH-

PEG350)]

Lower affinity
Higher affinity (δ-

selective)
Not reported [6]

Endomorphin-2

Analogs (with D-

Ala2

modifications)

Sub-nanomolar

to nanomolar

affinity (highly µ-

selective)

No substantial

affinity

No substantial

affinity
[7]

Note: Specific Ki values are often presented in individual research papers. The table provides a

qualitative summary based on the available literature. For precise values, consulting the

original publications is recommended.
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Table 2: Functional Potencies (EC50/IC50) of ΔAla-
Enkephalin Analogs

Analog Assay

µ-Opioid
Receptor
(EC50/IC50,
nM)

δ-Opioid
Receptor
(EC50/IC50,
nM)

κ-Opioid
Receptor
(EC50/IC50,
nM)

Reference

[D-Ala2,

Met5]-

enkephalina

mide

(DAMEA)

Guinea Pig

Ileum

Potent

agonist
Weak agonist Inactive [8]

[D-Ala2, D-

Leu5]-

enkephalin

(DADLE)

Mouse Vas

Deferens

Potent

agonist

Potent

agonist
Weak agonist [2][8]

[D-Ala2,

NMePhe4,

Gly-ol5]-

enkephalin

(DAMGO)

GTPγS

Binding

Potent

agonist

Very weak

agonist
Inactive [9]

Endomorphin

-2 Analogs

(with D-Ala2

modifications)

Calcium

Mobilization

Potent

agonists
Inactive Inactive [7]

Experimental Protocols
The validation of opioid receptor selectivity relies on robust in vitro assays. The two primary

methods cited in the literature are radioligand binding assays and functional assays such as

the GTPγS binding assay.

Radioligand Binding Assay
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This assay measures the affinity of a ligand for a receptor. It involves incubating a radiolabeled

ligand with a preparation of cell membranes expressing the opioid receptor of interest in the

presence of varying concentrations of the unlabeled test compound (the ΔAla-enkephalin

analog).

Protocol Outline:

Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ,

or κ opioid receptor, or rodent brain tissue homogenates, are used to prepare membrane

fractions by differential centrifugation.

Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is

used (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, and [3H]U69,593 for κ).

Incubation: A fixed concentration of the radioligand is incubated with the membrane

preparation and a range of concentrations of the unlabeled test analog.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of the test analog that inhibits 50% of the specific binding

of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then

calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the

opioid receptors. Agonist binding to the receptor stimulates the binding of GTP to the Gα

subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog,

[35S]GTPγS, to quantify this activation.

Protocol Outline:
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Membrane Preparation: Similar to the binding assay, membranes from cells expressing the

opioid receptor of interest are prepared.

Incubation: Membranes are incubated with varying concentrations of the ΔAla-enkephalin

analog in the presence of GDP and [35S]GTPγS.

Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα

subunit.

Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated

from the unbound nucleotide by filtration.

Quantification: The amount of [35S]GTPγS bound to the membranes is determined by

scintillation counting.

Data Analysis: The concentration of the analog that produces 50% of the maximal stimulation

(EC50) is calculated.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by opioid receptors and

a general workflow for validating the selectivity of ΔAla-enkephalin analogs.
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Caption: Opioid Receptor Signaling Pathway.
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Caption: Experimental Workflow for Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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